molecular formula C10H20N2O3 B6315374 tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate CAS No. 1549812-78-3

tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate

Cat. No.: B6315374
CAS No.: 1549812-78-3
M. Wt: 216.28 g/mol
InChI Key: REUNVCLBHFFYFH-SFYZADRCSA-N
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Description

tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate is a chemical compound with the molecular formula C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol . This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a piperidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and a piperidine derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactors, which offer advantages in terms of efficiency, scalability, and sustainability . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the piperidine ring can produce a more saturated amine .

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and piperidine ring play crucial roles in its reactivity and binding affinity to target molecules. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a piperidine ring. This combination of features makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its reactivity in various chemical reactions .

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUNVCLBHFFYFH-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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